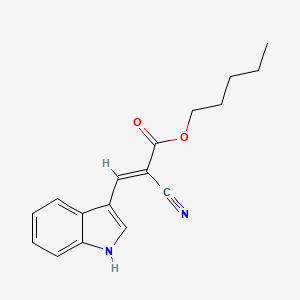

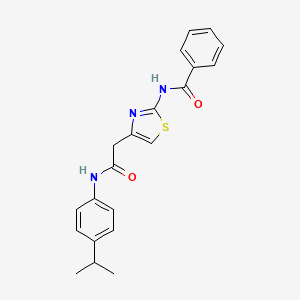

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

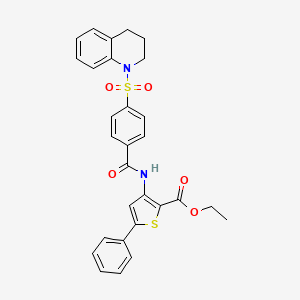

“Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate” is a complex organic compound. It is related to a class of compounds known as synthetic cannabinoids . The compound has a molecular formula of C15H19N3O3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: O=C(NC@H=O)C©©C)C1=NNC2=C1C=CC=C2 . This string represents a specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis

This compound is a crystalline solid with a molecular weight of 289.3 .Scientific Research Applications

Carbonyl Compounds Analysis

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate, as a carbonyl-containing compound, could be analyzed using spectrophotometric assays that involve reactions with N-Methyl benzothiazolone hydrazone. This method allows for the identification and measurement of various carbonyl compounds, including keto acids and aldehydes, without interference from carbohydrates (Paz et al., 1965).

Synthesis of Novel Azetidine Derivatives

The compound's structure, which includes an azetidine ring, makes it a potential precursor for the synthesis of novel azetidine derivatives. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, demonstrates the potential of azetidine compounds in creating new molecules with unique properties (Soriano et al., 1980).

Cyclocondensation Reactions

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate could participate in cyclocondensation reactions with 1,3-binucleophiles. Such reactions are known to yield compounds containing trifluoromethyl groups, which are significant in medicinal chemistry for their bioactive properties (Sokolov et al., 2014).

Azetidine-Based Antibacterial Agents

The azetidine moiety in the compound's structure suggests its potential application in the synthesis of antibacterial agents. For example, azetidinylquinolones have been prepared to study the effects of chirality on potency and efficacy, indicating that azetidine-containing compounds could be promising candidates for new antibacterial drugs (Frigola et al., 1995).

Novel Aziridine Esters Synthesis

The compound's structure could be leveraged in the synthesis of novel aziridine esters by reacting with aromatic nitrogen heterocycles. This pathway opens up possibilities for creating a wide range of heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Alves et al., 2000).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate are currently unknown . Given the structural similarity to other active compounds, it may influence a variety of pathways, leading to diverse downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

properties

IUPAC Name |

methyl 2-[[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-10-7-14(19-25-10)16(22)20-8-11(9-20)15(21)18-13-6-4-3-5-12(13)17(23)24-2/h3-7,11H,8-9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRDIJGUGZAHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

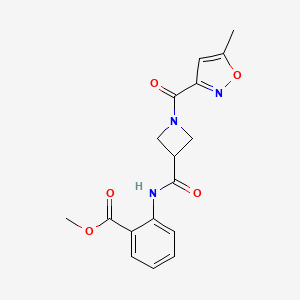

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)

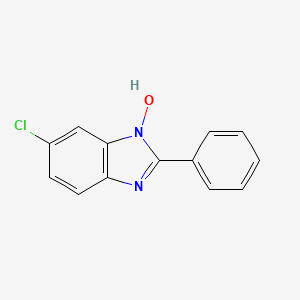

![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)

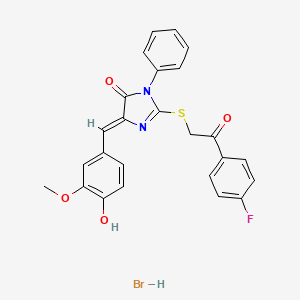

![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)

![4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961796.png)

![N-[2-[4-(3-Cyclohexylpropanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2961799.png)